molecular formula C17H27N3O4SSi B12603120 N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 649774-78-7

N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B12603120
CAS No.: 649774-78-7
M. Wt: 397.6 g/mol
InChI Key: MOOUJIPOWOWLRA-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the structural features of benzothiazole and triethoxysilane Benzothiazole is a bicyclic compound containing both a benzene ring and a thiazole ring, known for its diverse biological activities Triethoxysilane is a silane compound with three ethoxy groups attached to silicon, often used in the synthesis of organosilicon compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of the triethoxysilane moiety, which imparts additional functionality and versatility to the compound. This allows it to be used in a broader range of applications, particularly in materials science and surface modification .

Properties

CAS No.

649774-78-7

Molecular Formula

C17H27N3O4SSi

Molecular Weight

397.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21)

InChI Key

MOOUJIPOWOWLRA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC

Origin of Product

United States

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